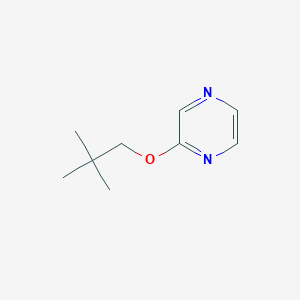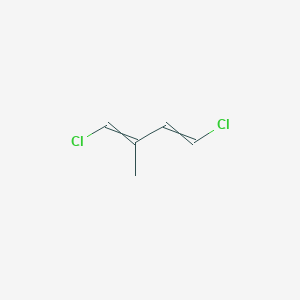
1,4-Dichloro-2-methylbuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-methylbuta-1,3-diene is an organic compound with the molecular formula C5H6Cl2 It is a conjugated diene, meaning it contains two double bonds separated by a single bond
Vorbereitungsmethoden
1,4-Dichloro-2-methylbuta-1,3-diene can be synthesized through several methods. One common synthetic route involves the bromination of trans-1,4-dichloro-2,3-dimethylbut-2-ene followed by dehydrobromination of the adduct . This method yields 1,4-dichloro-2,3-dimethylbuta-1,3-diene in high yield. Industrial production methods often involve similar halogenation and dehydrohalogenation reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1,4-Dichloro-2-methylbuta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens and hydrogen halides, leading to 1,2- and 1,4-addition products.
Substitution Reactions: It can undergo substitution reactions with nucleophiles, replacing one or both chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents and conditions used.
Common reagents for these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles. Major products formed from these reactions include halogenated derivatives and substituted dienes.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-methylbuta-1,3-diene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used in the production of polymers and copolymers with specific properties.
Material Science: It is investigated for its potential use in the development of new materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism by which 1,4-dichloro-2-methylbuta-1,3-diene exerts its effects involves its conjugated diene structure. The double bonds in the molecule can participate in various chemical reactions, such as electrophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
1,4-Dichloro-2-methylbuta-1,3-diene can be compared with other similar compounds, such as:
2-Methylbuta-1,3-diene (Isoprene): A similar diene with different substituents, used in the production of synthetic rubber.
1,4-Dichloro-2-butene: Another halogenated diene with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
69268-45-7 |
|---|---|
Molekularformel |
C5H6Cl2 |
Molekulargewicht |
137.00 g/mol |
IUPAC-Name |
1,4-dichloro-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H6Cl2/c1-5(4-7)2-3-6/h2-4H,1H3 |
InChI-Schlüssel |
QGJILAVSVXYCSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCl)C=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


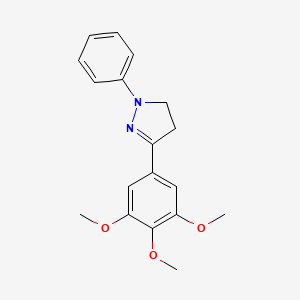

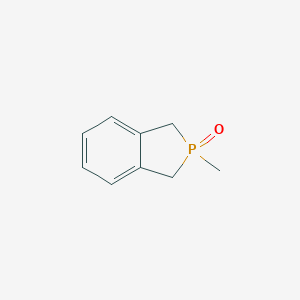
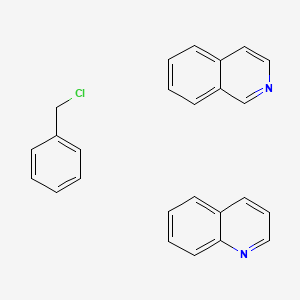
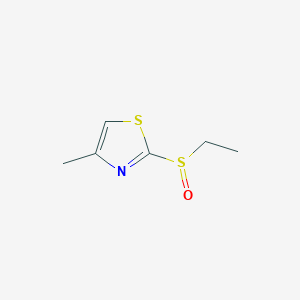
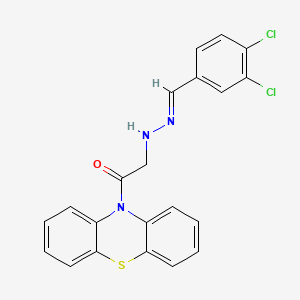

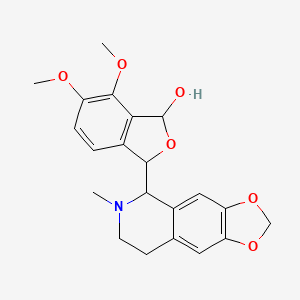

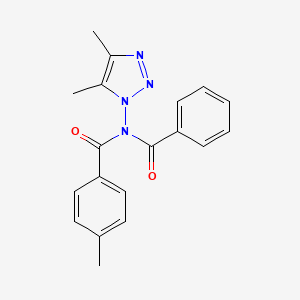
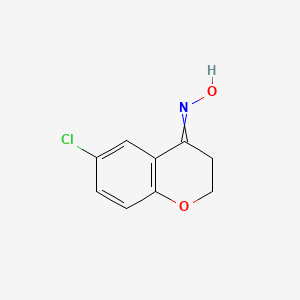
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)

